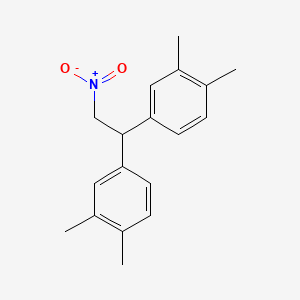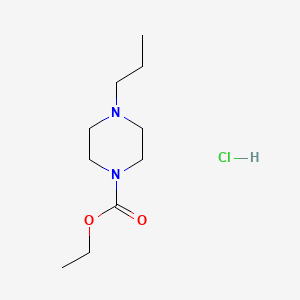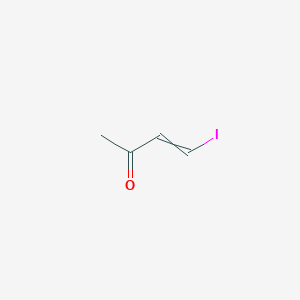
7-Octyn-2-ol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octyn-2-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a fresh, floral, slightly lime-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Octyn-2-ol, 2-methyl- can be synthesized by treating myrcene with diethylamine to give a mixture of geranyl- and neryldiethylamine. These compounds are then hydrated with a dilute acid to form the corresponding hydroxydiethylamines. Deamination to myrcenol is effected by using a palladium–phosphine–cation complex as a catalyst .
Industrial Production Methods
In industrial settings, 7-Octyn-2-ol, 2-methyl- is typically produced by the chlorination of myrcene, followed by hydrolysis . This method is efficient and yields a high purity product suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions
7-Octyn-2-ol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7-Octyn-2-ol, 2-methyl- into different alcohols or hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
7-Octyn-2-ol, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-Octyn-2-ol, 2-methyl- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-Octen-2-ol, 2-methyl-6-methylene-: This compound has a similar structure but differs in the position of the double bond and the presence of a methylene group.
Myrcene: A precursor to 7-Octyn-2-ol, 2-methyl-, myrcene is a monoterpene with a similar molecular formula but different functional groups.
Uniqueness
7-Octyn-2-ol, 2-methyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry, and its reactivity allows for various chemical transformations .
Properties
CAS No. |
62873-32-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methyloct-7-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3 |
InChI Key |
KAFGPFJIXYZFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




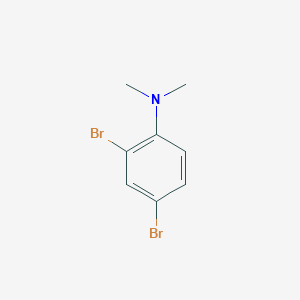

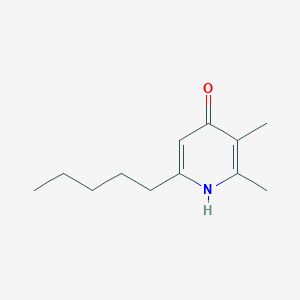
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
